(2Z)-2-[(4-METHOXYPHENYL)IMINO]-6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-1,3-THIAZINAN-4-ONE
Overview
Description
(2Z)-2-[(4-METHOXYPHENYL)IMINO]-6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-1,3-THIAZINAN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazinanone ring, methoxyphenyl groups, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-METHOXYPHENYL)IMINO]-6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-1,3-THIAZINAN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff base reactions, where an amine reacts with an aldehyde or ketone to form an imine. This imine can then undergo further reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-METHOXYPHENYL)IMINO]-6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-1,3-THIAZINAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2Z)-2-[(4-METHOXYPHENYL)IMINO]-6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-1,3-THIAZINAN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-METHOXYPHENYL)IMINO]-6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-1,3-THIAZINAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)imino]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
Compared to similar compounds, (2Z)-2-[(4-METHOXYPHENYL)IMINO]-6-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-1,3-THIAZINAN-4-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities .
Properties
IUPAC Name |
2-(4-methoxyphenyl)imino-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1,3-thiazinan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-26-22(29)16-21(33-24(26)25-17-4-8-19(31-2)9-5-17)23(30)28-14-12-27(13-15-28)18-6-10-20(32-3)11-7-18/h4-11,21H,12-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNOXGZMXFCXAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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